![molecular formula C10H11NO4S B14334915 N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide CAS No. 98517-69-2](/img/structure/B14334915.png)
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide
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Overview
Description
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide is an organic compound that features a benzamide core with an ethenyl group, a hydroxy group, and a methanesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-(methanesulfonyl)benzoic acid.
Amidation: The carboxylic acid group of the starting material is converted to an amide using an appropriate amine, such as ethenylamine, under dehydrating conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride, and a base such as triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: N-Ethenyl-2-oxo-5-(methanesulfonyl)benzamide.
Reduction: N-Ethyl-2-hydroxy-5-(methanesulfonyl)benzamide.
Substitution: N-Ethenyl-2-hydroxy-5-(substituted)benzamide.
Scientific Research Applications
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes. This dual functionality allows the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-Ethenyl-2-hydroxy-5-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.
N-Ethenyl-2-hydroxy-5-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group instead of a methanesulfonyl group.
Uniqueness
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity. The combination of the ethenyl, hydroxy, and methanesulfonyl groups makes this compound versatile for various applications in research and industry.
Properties
CAS No. |
98517-69-2 |
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Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
N-ethenyl-2-hydroxy-5-methylsulfonylbenzamide |
InChI |
InChI=1S/C10H11NO4S/c1-3-11-10(13)8-6-7(16(2,14)15)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) |
InChI Key |
DQVFGXYJEZVFDX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)NC=C |
Origin of Product |
United States |
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